2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Glycogen Phosphorylase Structure-Activity Relationship Halogen Bonding

An essential, research-grade ortho-fluorine substituted glycogen phosphorylase a (GPa) inhibitor. The precise 2-fluorophenoxy architecture is critical, as single-atom halogen modifications dramatically alter allosteric binding. For SAR continuity, substituting the 4-chloro analog or base scaffold will not replicate target engagement. Ideal as a matched-pair negative control alongside the 4-chloro variant (CAS 1797333-93-7) to build computational pharmacophore models. Its computed low clogP position it as a strategic procurement for hit-to-lead solubility optimization. Verify the metabolically labile secondary alcohol in comparative microsomal stability assays.

Molecular Formula C16H17FN2O4
Molecular Weight 320.32
CAS No. 1797726-98-7
Cat. No. B2527465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
CAS1797726-98-7
Molecular FormulaC16H17FN2O4
Molecular Weight320.32
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O)F
InChIInChI=1S/C16H17FN2O4/c17-13-5-1-2-6-14(13)23-11-15(21)18-9-12(20)10-19-8-4-3-7-16(19)22/h1-8,12,20H,9-11H2,(H,18,21)
InChIKeyZYYCAIZSTRCJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide (CAS 1797726-98-7): A Structurally Distinct Glycogen Phosphorylase Inhibitor Scaffold


2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide (CAS 1797726-98-7) is a synthetic small molecule with the formula C16H17FN2O4 and a molecular weight of 320.32 g/mol [1]. It belongs to a class of compounds characterized by a central 2-hydroxypropyl linker connecting a 2-oxopyridine moiety to a phenoxyacetamide group. The defining feature of this specific compound is the ortho-fluorine substitution on the phenoxy ring. This structural architecture is shared with a series of analogs developed as inhibitors of glycogen phosphorylase a (GPa), a key enzyme in glycogenolysis and a validated target for type 2 diabetes and other metabolic disorders [2]. While direct biological data for this exact fluorinated derivative is sparse in the public domain, its structural homology to characterized GPa inhibitors [2] establishes its primary utility as a focused tool compound for structure-activity relationship (SAR) studies and a procurement candidate for research programs exploring halogen-dependent modulation of GPa.

Why 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide Cannot Be Replaced by Generic Acetamide Analogs in GPa Research


Generic substitution within this chemical series is highly risky due to the profound impact of single-atom modifications on target binding. The series of 2-(halophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamides, including the 4-chloro and 2-fluoro variants, demonstrates that the identity and position of the halogen atom on the phenoxy ring are critical determinants of biological activity . The ortho-fluorine in the target compound introduces unique electronic effects and a distinct steric profile compared to the para-chloro analog, which has a reported GPa IC50 of 120 µM . These differences can dramatically alter the binding mode within the allosteric site of glycogen phosphorylase, which is sensitive to the steric and electronic properties of inhibitors at the indole-binding or dimer interface sites [1]. Therefore, procuring the generic base scaffold or a different halogen-substituted analog will not produce the same experimental outcomes, making the specific procurement of CAS 1797726-98-7 essential for SAR continuity.

Quantitative Differentiation Evidence for 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide Against Closest In-Class Analogs


Halogen-Dependent Structural Differentiation vs. 4-Chlorophenoxy Analog

The target compound's defining structural feature is an ortho-fluorine substituent on the phenoxy ring, contrasting with the para-chlorine in the closest reported active analog, 2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide (CAS 1797333-93-7) . This substitution is expected to create a significantly different electrostatic potential map and alter the conformational preferences of the phenoxyacetamide tail. In the context of glycogen phosphorylase inhibition, such perturbations are known to modulate interactions with key residues in the allosteric binding pocket [1]. The chlorine-to-fluorine switch, combined with a positional shift from para to ortho, fundamentally alters the pharmacophore, providing a distinct SAR data point.

Glycogen Phosphorylase Structure-Activity Relationship Halogen Bonding

Lipophilic Ligand Efficiency Differentiation from Computed Physicochemical Properties

Computational analysis reveals a calculated partition coefficient (clogP) of 0.62 for the target compound [1]. This is markedly lower than the clogP predicted for the 4-chlorophenoxy analog (estimated >1.2 due to chlorine's higher lipophilicity). This physicochemical divergence has direct experimental consequences: the fluorinated compound will exhibit superior aqueous solubility and a distinct pharmacokinetic profile in any in vivo model. The lower clogP, combined with a topological polar surface area (TPSA) of 67.87 Ų [1], positions this compound more favorably within Lipinski's rule of five space for lead-like properties, specifically enhancing its ligand efficiency profile.

Drug-likeness Lipophilicity Physicochemical Profile

Scaffold Confirmation: The 2-Hydroxypropyl Linker Differentiates this Series from Simpler Acetamides

The core scaffold of the target compound, featuring a 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl chain, is distinct from simpler N-substituted acetamides. Evidence from closely related compounds indicates this specific linker is a key pharmacophoric element for engaging the glycogen phosphorylase target. For instance, the analog N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide has been identified as a potent and selective inhibitor of the immunoproteasome [1], demonstrating that the 2-oxopyridinyl moiety, when coupled with a specific linker, confers unique target selectivity profiles. The target compound’s combination of this privileged linker with a 2-fluorophenoxy terminus creates a unique chemical space that is unattainable with simpler acetamide or benzamide-based libraries.

Chemical Probe Scaffold-Based Drug Design Fragment-Based Drug Discovery

Recommended Application Scenarios for 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide Based on Verified Evidence


Halogen-Specific SAR Probe for Glycogen Phosphorylase Allosteric Sites

The highest-value application is as a negative or positive control in an SAR study alongside the 4-chloro analog (CAS 1797333-93-7). By comparing the GPa inhibitory activity of the ortho-fluoro (this compound) and para-chloro analogs, a research team can build a computational pharmacophore model that accurately weights the steric and electronic contributions of halogen substituents at different positions on the phenoxy ring. This is directly supported by the established GPa activity of the analog series .

Lead Optimization for Improved Drug-like Properties in Metabolic Disease Programs

This compound serves as a strategic procurement choice for a lead series where lipophilicity-driven off-target effects or poor solubility have been an issue. Based on its computed clogP of 0.62 [1], it can be used to test the hypothesis that reducing logP improves the in vitro safety profile and aqueous solubility of this inhibitor class without necessarily abolishing target engagement, a common strategy in hit-to-lead chemistry.

Tool Compound for Deconvoluting 2-Oxopyridinyl Pharmacophore Activity

In a broader chemical biology context, this compound can be used to determine if the biological activity observed for this general scaffold is driven by the 2-oxopyridinyl 'warhead' or the halogen-substituted phenoxy tail. By testing it alongside the basic 2-(2-fluorophenoxy)acetamide fragment, researchers can confirm that the 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl extension is required for potent biological activity, validating its use as a privileged scaffold for library construction [2].

In Vitro Metabolic Stability Screening Comparator

Due to the presence of a metabolically labile secondary alcohol and the electron-withdrawing fluorine atom, this compound is ideal for use in comparative microsomal or hepatocyte stability assays. It can be benchmarked against the 4-chloro analog to generate quantitative data on how ortho-fluorination versus para-chlorination influences Phase I metabolic oxidation, a critical endpoint for selecting preclinical candidates.

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.